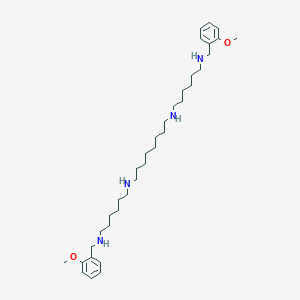

Methoctramine

説明

特性

IUPAC Name |

N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62N4O2.ClH/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMUIZGMOHGDPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H63ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657547 |

Source

|

| Record name | N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104807-46-7, 104807-40-1 |

Source

|

| Record name | Methoctramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104807-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the M2 Receptor Binding Affinity of Methoctramine

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of the binding characteristics of methoctramine, a cornerstone antagonist for the M2 muscarinic acetylcholine receptor (M2R). Designed for researchers, scientists, and drug development professionals, this guide synthesizes key binding affinity data, explores the molecular mechanisms of interaction, and presents a detailed, field-proven protocol for the experimental determination of these parameters.

Introduction to this compound and the M2 Muscarinic Receptor

The M2 Muscarinic Acetylcholine Receptor (M2R)

The M2 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the heart, central nervous system, and airway smooth muscle.[1][2][3] As the primary cardiac muscarinic receptor, its activation by acetylcholine leads to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects.[3][4] This is mediated through its coupling to inhibitory G-proteins (Gαi/o), which, upon activation, dissociate to inhibit adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP), and to allow the Gβγ subunit to directly activate G-protein-gated inwardly rectifying potassium channels (GIRK).[5]

This compound: A Polymethylene Tetraamine Antagonist

This compound (N,N'-bis[6-[[(2-methoxyphenyl)-methyl]hexyl]-1,8-octane diamine) is a highly potent and selective antagonist for the M2 receptor.[2][6][7] Its chemical structure, a polymethylene tetraamine, confers a high degree of cardioselectivity, making it an invaluable pharmacological tool for dissecting the physiological roles of the M2R from other muscarinic receptor subtypes.[2][3][4]

Significance in Research and Drug Development

The high selectivity of this compound allows for the precise investigation of M2R function in various tissues and disease models.[1][2] It serves as a reference compound for the characterization of new muscarinic ligands and is critical for validating experimental systems where M2R-mediated effects are under investigation.[1][8]

Quantitative Analysis of Binding Affinity

The interaction between this compound and the M2 receptor is quantified using several key parameters. The inhibition constant (Ki) is the most direct measure of binding affinity, representing the concentration of the ligand that would occupy 50% of the receptors at equilibrium in the absence of a competing ligand. It is often expressed on a logarithmic scale as the pKi (-log Ki).

Binding Affinity of this compound for the M2 Receptor

Radioligand binding studies have consistently demonstrated the high affinity of this compound for the M2 receptor. The reported pKi values typically range from 7.3 to 8.0, with some variation attributable to the specific tissue preparation (e.g., bovine tracheal smooth muscle, guinea pig atria) and experimental conditions.[4][9][10]

| Parameter | Value | Source Tissue/System | Citation |

| pKi | 8.00 ± 0.04 | Bovine Tracheal Smooth Muscle | [9] |

| pKi | 7.29 | Murine M2 Receptors | [10] |

| pA2 | 7.74 - 7.93 | Guinea Pig Atria | [4] |

| pA2 is a measure of functional antagonism that is theoretically equal to the pKi for a competitive antagonist. |

Selectivity Profile Across Muscarinic Receptor Subtypes

This compound's utility is defined by its selectivity for the M2 subtype over other muscarinic receptors. It exhibits significantly lower affinity for M1, M3, M4, and M5 receptors, often by one to two orders of magnitude. This selectivity is crucial for its use in functional studies to isolate M2-mediated effects.[1][2] For instance, it is reported to be 54 to 132-fold less potent at ileal M3 receptors compared to atrial M2 receptors.[4]

| Receptor Subtype | Representative pKi | Selectivity vs. M2 (Fold) | Citation |

| M2 | ~7.3 - 8.0 | - | [9][10] |

| M3 | ~5.7 | ~40 - 200x lower affinity | [10] |

| M1 | Low Affinity | Low affinity noted in functional assays | [2] |

| M4 | Moderate Affinity | Less selective vs. M4 than vs. M1/M3 | [11] |

Molecular Mechanism of Interaction

Competitive and Allosteric Properties

At pharmacologically relevant concentrations, this compound acts as a competitive antagonist, binding to the same (orthosteric) site as acetylcholine and other muscarinic agonists.[4] However, studies have revealed a more complex binding mechanism. At higher concentrations, this compound can exhibit allosteric properties, binding to a secondary site on the receptor.[5][6]

This dual-site interaction is thought to be the basis for its high-affinity binding at the M2 receptor. The model suggests that this compound simultaneously interacts with both the orthosteric binding site and an allosteric site located between the second and third extracellular loops of the receptor.[6][12] This "bitopic" binding mode physically hinders the dissociation of radiolabeled ligands from the orthosteric site and contributes to its M2 selectivity, as key residues in the extracellular loops of other subtypes, like M3, hinder this allosteric interaction.[6]

Experimental Determination of Binding Affinity: A Methodological Deep Dive

The gold standard for determining the binding affinity (Ki) of an unlabeled compound like this compound is the radioligand competition binding assay.[13][14]

Principle of the Radioligand Competition Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]N-methylscopolamine, [³H]NMS) for binding to the M2 receptor.[5][15] By incubating a fixed concentration of receptor and radioligand with increasing concentrations of the unlabeled test compound, a competition curve is generated. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This IC50 is then converted to the Ki value.

Caption: Workflow for a Radioligand Competition Binding Assay.

Step-by-Step Protocol for M2 Receptor Binding Assay

This protocol is a generalized methodology based on standard practices described in the literature.[13][16]

-

Membrane Preparation:

-

Homogenize tissue or cells expressing M2 receptors (e.g., heart tissue, CHO cells with recombinant M2R) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add membrane preparation, radioligand (e.g., [³H]NMS at a concentration near its Kd), and assay buffer.

-

Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of this compound (typically spanning 6-8 log units).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.[16]

-

-

Filtration:

-

Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C), which traps the membranes.

-

Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

-

-

Quantification:

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis: From IC50 to Ki

-

Calculate Specific Binding for each well: Total Binding (DPM) - Non-Specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (determined from separate saturation binding experiments).

-

-

Functional Antagonism and Downstream Signaling

The high-affinity binding of this compound translates directly to potent functional antagonism of M2 receptor signaling.

Inhibition of Gαi-Mediated Signaling Pathways

By competitively blocking the M2 receptor, this compound prevents acetylcholine from activating the coupled Gαi protein. This action blocks the canonical downstream effects of M2 stimulation, including the inhibition of adenylyl cyclase and the subsequent reduction in intracellular cAMP levels.[5]

Caption: M2R signaling pathway and the inhibitory action of this compound.

Physiological Consequences of M2 Receptor Blockade

Functionally, this compound reverses or prevents M2-mediated physiological responses. In cardiac tissue, it potently inhibits bradycardia induced by cholinergic agonists.[2][4][7] In airway smooth muscle, it can facilitate vagally-induced bronchoconstriction by blocking pre-synaptic M2 autoreceptors that normally inhibit acetylcholine release.[1]

Conclusion

This compound is a high-affinity, selective antagonist of the M2 muscarinic receptor, with a pKi value consistently reported in the 7.3-8.0 range. Its binding mechanism is complex, involving both orthosteric competition and allosteric interactions that contribute to its high affinity and selectivity. The determination of its binding parameters via radioligand competition assays is a robust and reproducible process that underpins its characterization. As a result of these well-defined properties, this compound remains an indispensable tool for pharmacological research, enabling the precise dissection of M2 receptor function in health and disease.

References

-

Avila-Abel, M., Garcia, A., & Marino, A. (1994). This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle. Biochemical Pharmacology, 48(1), 191-5. [Link]

-

McMullan, M., et al. (2021). Contribution of Postjunctional M2 Muscarinic Receptors to Cholinergic Nerve-Mediated Contractions of Murine Airway Smooth Muscle. Function. [Link]

-

Watson, N., et al. (1991). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British Journal of Pharmacology. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Jakubík, J., et al. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular Pharmacology, 86(2), 180-92. [Link]

-

Kawashima, K., et al. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology, 99(2), 224-9. [Link]

-

McKinney, M., et al. (1991). Different mechanisms of antagonism by this compound of two neuronal muscarinic receptor-mediated second messenger responses. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Creative Bioarray. Radioligand Binding Assay. [Link]

-

Giraldo, E., et al. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(3), 246-9. [Link]

-

Jakubík, J., et al. (2014). Molecular Mechanisms of this compound Binding and Selectivity at Muscarinic Acetylcholine Receptors. ResearchGate. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

Varghese, P. M., & Sethi, R. (1992). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]

-

Myslivecek, J., et al. (2008). Antagonist affinity constants (log affinity or pKI values) for muscarinic receptor subtypes. ResearchGate. [Link]

-

Giraldo, E., et al. (1989). This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat. European Journal of Pharmacology, 163(2-3), 387-91. [Link]

-

Melchiorre, C., et al. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. European Journal of Pharmacology, 144(2), 117-24. [Link]

-

Broad, L. M., & Zwart, R. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]

-

Fiebich, B. L., et al. (1998). The M2 muscarinic receptor antagonist this compound activates mast cells via pertussis toxin-sensitive G proteins. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(4), 357-62. [Link]

-

Takahashi, T., et al. (1992). Selective M3 muscarinic receptor antagonists inhibit smooth muscle contraction in rabbit trachea without increasing the release of acetylcholine. The Journal of Pharmacology and Experimental Therapeutics, 263(2), 773-9. [Link]

-

Dell'Acqua, M. L., et al. (2002). Muscarinic M2 Receptor Stimulation of Cav1.2b Requires Phosphatidylinositol 3-Kinase, Protein Kinase C, and c-Src. Circulation Research. [Link])

Sources

- 1. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different mechanisms of antagonism by this compound of two neuronal muscarinic receptor-mediated second messenger responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 11. Selective M3 muscarinic receptor antagonists inhibit smooth muscle contraction in rabbit trachea without increasing the release of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Structure-Activity Relationship of Methoctramine and its Analogs

Abstract

Methoctramine, a pioneering polymethylene tetraamine, has been instrumental in the pharmacological characterization of muscarinic acetylcholine receptors (mAChRs). Its remarkable selectivity for the M2 subtype, predominantly found in cardiac tissue, has made it an invaluable pharmacological tool and a foundational scaffold for drug discovery. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the affinity and selectivity of this compound and its derivatives. We will dissect the core pharmacophore, analyze the causal effects of structural modifications on receptor interaction, and detail the experimental methodologies essential for these investigations. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of muscarinic receptor pharmacology and the design of novel subtype-selective ligands.

Introduction: The Significance of this compound in Muscarinic Receptor Research

The muscarinic acetylcholine receptor family, comprising five subtypes (M1-M5), represents a critical class of G protein-coupled receptors (GPCRs) that mediate a vast array of physiological functions. The development of subtype-selective antagonists is paramount for both elucidating the specific roles of these receptors and for creating targeted therapeutics with minimal side effects. This compound emerged as a landmark compound due to its potent and selective antagonism of the cardiac M2 muscarinic receptor.[1][2][3] Its discovery spurred extensive research into how a single molecule could so effectively discriminate between highly homologous receptor subtypes.

The study of this compound's SAR is not merely an academic exercise; it is a case study in rational drug design. By systematically modifying its structure and observing the corresponding changes in biological activity, researchers have uncovered fundamental principles of ligand-receptor interaction at mAChRs. This guide synthesizes these findings to provide a coherent narrative of the key structural determinants for M2 receptor affinity and selectivity.

The this compound Pharmacophore: A Dissection of Key Structural Moieties

This compound is a symmetrical polymethylene tetraamine, N,N'-bis[6-[[(2-methoxyphenyl)-methyl]hexyl]-1,8-octanediamine.[4] Its structure can be deconstructed into three critical components, each playing a distinct role in receptor binding and selectivity.

-

Terminal Aromatic Groups: Two N-(2-methoxybenzyl) moieties cap the ends of the molecule. These bulky, hydrophobic groups are crucial for anchoring the ligand to the receptor.

-

Outer Polymethylene Spacers: Two hexamethylene (- (CH₂)₆ -) chains connect the terminal aromatic groups to the inner nitrogen atoms.

-

Central Polymethylene Spacer: A central octamethylene (- (CH₂)₈ -) chain separates the two inner nitrogen atoms. The length and flexibility of this central chain are primary determinants of M2 selectivity.

The arrangement of these components creates a long, flexible molecule with four protonatable nitrogen atoms, allowing for multiple points of interaction with the receptor.

Caption: Core pharmacophoric elements of this compound.

Core Structure-Activity Relationship (SAR) Insights

The Critical Role of the Central Polymethylene Chain

The length of the central polymethylene spacer is the most critical factor for M2 selectivity. The initial breakthrough studies systematically varied this chain length and evaluated the resulting antagonist activity at M2 receptors (in guinea pig atria) and M3 receptors (in rat ileum and bladder).

-

Optimal Length for M2 Selectivity: An eight-carbon chain (octamethylene) was found to be optimal for potent and selective antagonism at M2 receptors.[1] Lengthening or shortening this chain leads to a decrease in M2 affinity and selectivity. For instance, the dodecamethylene (12-carbon) analog loses its selectivity.[1]

-

Flexibility vs. Rigidity: The flexibility of this chain is also paramount. When the octamethylene spacer was incorporated into more rigid structures, such as a dianiline or dipiperidine moiety, a significant decrease in potency at muscarinic receptors was observed.[5][6] This suggests that the central chain must adopt a specific conformation to bridge two distinct sites on the M2 receptor, a feat hindered by increased rigidity. Interestingly, some of these constrained analogs gained unexpected intrinsic activity, potentially acting as Gᵢ protein activators.[7][8][9]

Influence of the Terminal Groups

The terminal N-(2-methoxybenzyl) groups are essential for high-affinity binding.

-

Symmetry and Substitution: this compound is a symmetrical molecule. Studies replacing one of the terminal groups with a different moiety generally resulted in weaker antagonists, suggesting that the two ends of the molecule interact with two similar, if not identical, receptor sites.[10]

-

Asymmetrical Analogs and Enhanced Selectivity: A major advancement came from the synthesis of asymmetrical tetraamines. Tripitramine , an analog where one terminal N-(2-methoxybenzyl) group is replaced by a more complex moiety (bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][11][12]benzodiazepin-6-one fragment), emerged as the most potent and selective M2 antagonist discovered to date.[13][14] This demonstrates that while symmetry is a feature of the parent compound, breaking it can lead to optimized interactions and superior pharmacological profiles.

-

Hydrophobicity and Size: Increasing the size and hydrophobicity of the substituents on the terminal nitrogen atoms can significantly increase binding affinity, although this may also increase affinity for other receptors, such as nicotinic acetylcholine receptors (nAChRs).[6]

The Four Amine Functions

The four protonatable nitrogen atoms in the polymethylene backbone are crucial for the molecule's interaction with the receptor.

-

Necessity for M2 Affinity: SAR studies have shown that all four nitrogen atoms are necessary for high-affinity binding to M2 receptors.[10] This supports a model where the tetraamine interacts with multiple acidic amino acid residues on the receptor.

-

Modification of Inner Nitrogens: Interestingly, the inner secondary amine functions can be converted into amide groups without a significant loss of affinity for muscarinic receptors.[7] This indicates that the basicity of the inner nitrogens may be less critical than their spacing and hydrogen-bonding capacity.

The Molecular Basis of M2 Selectivity: A Dual Binding Site Hypothesis

The high M2 selectivity of this compound is explained by a compelling molecular mechanism involving simultaneous interaction with two distinct sites on the receptor.[12][15] This "divalent ligand" model posits that this compound is long enough to bridge the classical orthosteric binding site (where acetylcholine binds) and a remote allosteric binding site .[10][12][15]

-

M2 Receptor Interaction: On the M2 receptor, this compound is proposed to bind with one terminal group in the orthosteric pocket and the other in an allosteric site located between the second and third extracellular loops.[12][15] Molecular dynamics simulations and mutagenesis studies suggest that Glutamate-175 in the second extracellular loop is a key interaction point at this allosteric site.[12][15][16]

-

M3 Receptor Hindrance: The reason for this compound's lower affinity at the M3 receptor lies in the topography of this allosteric region. In the M3 subtype, a salt bridge formed by a hydrogen bond between Lysine-523 (third extracellular loop) and Glutamate-219 (second extracellular loop) creates a steric hindrance that prevents this compound from effectively engaging the allosteric site.[12][15] This impaired interaction results in lower overall binding affinity.

Caption: this compound's dual-site binding at M2 vs. M3 receptors.

Experimental Protocols for SAR Evaluation

A robust SAR campaign relies on a validated and systematic workflow for synthesizing and evaluating new chemical entities. The characterization of this compound analogs typically follows a hierarchical approach from in vitro binding to functional tissue assays.

Workflow for Analog Characterization

Caption: General experimental workflow for this compound SAR studies.

Protocol: Radioligand Competition Binding Assay

This protocol is fundamental for determining the binding affinity (Kᵢ) of a test compound for various muscarinic receptor subtypes.

Objective: To determine the inhibitory constant (Kᵢ) of a this compound analog at M1, M2, M3, and M4 muscarinic receptors.

Materials:

-

Cell membrane homogenates from CHO or HEK 293 cells stably expressing human M1, M2, M3, or M4 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound (this compound analog) at various concentrations.

-

Non-specific binding control: Atropine (1 µM).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation: Thaw cell membrane homogenates on ice. Dilute the homogenates in ice-cold assay buffer to a final protein concentration of 20-50 µ g/well .

-

Assay Plate Setup: To each well of a 96-well plate, add:

-

25 µL Assay Buffer (for total binding).

-

25 µL Atropine (1 µM final concentration, for non-specific binding).

-

25 µL of test compound at various dilutions (typically from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Add Radioligand: Add 25 µL of [³H]-NMS to all wells (final concentration ~0.5 nM, near its Kₑ value).

-

Add Membranes: Add 50 µL of the diluted membrane preparation to each well to initiate the binding reaction. The final volume is 100 µL.

-

Incubation: Incubate the plates at room temperature (25°C) for 90-120 minutes to reach equilibrium.

-

Termination & Washing: Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Protocol: Isolated Tissue Functional Assay (Guinea Pig Atria)

This ex vivo protocol measures the functional antagonism (pA₂) of a compound at native M2 receptors.

Objective: To determine the pA₂ value of a this compound analog at cardiac M2 receptors.

Materials:

-

Male guinea pig.

-

Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂.

-

Agonist: Carbachol or Acetylcholine.

-

Test Compound (this compound analog).

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig. Excise the heart and place it in cold Krebs-Henseleit solution. Isolate the spontaneously beating right atria.

-

Mounting: Mount the atrial preparation in an organ bath containing Krebs-Henseleit solution at 32°C, aerated with carbogen. Connect the tissue to an isometric force transducer under a resting tension of 1.0 g.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes, until a stable spontaneous heart rate is achieved.

-

Antagonist Incubation: Add the test compound (this compound analog) at a single concentration to the organ bath and incubate for 30-45 minutes.

-

Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (carbachol) by adding it to the bath in a stepwise manner. The negative chronotropic (rate-slowing) effect is measured.

-

Washout and Repetition: Thoroughly wash the tissue to remove all drugs. Repeat steps 4 and 5 with different concentrations of the antagonist. A parallel control experiment without the antagonist should also be performed.

-

Data Analysis:

-

Plot the agonist response (decrease in heart rate) against the log concentration of the agonist for each antagonist concentration.

-

Calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence.

-

Construct a Schild plot by plotting log(DR-1) versus the log molar concentration of the antagonist.

-

The pA₂ value is the x-intercept of the Schild regression line. A slope not significantly different from unity is indicative of competitive antagonism.

-

Quantitative SAR Data Summary

The following table summarizes the biological data for this compound and key analogs, illustrating the impact of structural modifications on receptor affinity and selectivity.

| Compound | Central Spacer | Terminal Groups (Symmetry) | M2 Affinity (pKi/pA₂) | M3 Affinity (pKi/pA₂) | M2/M3 Selectivity Ratio | Reference(s) |

| This compound | -(CH₂)₈- | Symmetrical | 8.0 - 8.13 | 5.6 - 6.0 | ~158 - 270 | [1][2] |

| Analog (n=6) | -(CH₂)₆- | Symmetrical | 7.5 | 5.8 | ~50 | [1] |

| Analog (n=12) | -(CH₂)₁₂- | Symmetrical | 6.5 | 6.6 | ~1 | [1] |

| Tripitramine | -(CH₂)₈- | Asymmetrical | 9.54 - 9.75 | 6.2 - 6.8 | ~1600 - 2200 | [13][14] |

pKi values are from binding assays; pA₂ values are from functional assays. Selectivity ratio is calculated as antilog(pKi M2 - pKi M3) or antilog(pA₂ M2 - pA₂ M3).

Conclusion and Future Perspectives

The extensive structure-activity relationship studies of this compound have provided a profound understanding of the molecular features required for high-affinity and selective antagonism of the M2 muscarinic receptor. The key takeaways are the critical importance of the eight-carbon central spacer for achieving M2 selectivity and the concept of a dual-site binding mechanism that bridges the orthosteric and an allosteric site.

The journey from the symmetrical parent compound to highly potent and selective asymmetrical analogs like tripitramine exemplifies the power of iterative drug design. The insights gained from these studies continue to inform the development of novel muscarinic ligands for various therapeutic targets, including bradycardia, overactive bladder, and neurodegenerative diseases.

Future research may focus on:

-

Exploiting the Allosteric Site: Designing ligands that exclusively target the allosteric site or bitopic ligands with optimized linkers to further enhance selectivity.

-

Subtype-Selective Agonists: Applying the structural principles learned from antagonists to design selective M2 agonists, which are currently lacking.

-

Advanced Probes: Developing fluorescently labeled or photolabile this compound analogs to further characterize the ligand-receptor interaction in real-time and at a structural level.[6]

This compound's legacy is not just as a pharmacological tool, but as a textbook example of how meticulous SAR investigation can unravel complex biological mechanisms and pave the way for the next generation of precision medicines.

References

-

Rosini, M., Bixel, M. G., Marucci, G., Budriesi, R., Krauss, M., Bolognesi, M. L., Minarini, A., Tumiatti, V., Hucho, F., & Melchiorre, C. (2002). Structure-Activity Relationships of this compound-Related Polyamines as Muscular Nicotinic Receptor Noncompetitive Antagonists. 2. Role of Polymethylene Chain Lengths Separating Amine Functions and of Substituents on the Terminal Nitrogen Atoms. Journal of Medicinal Chemistry, 45(9), 1860–1878. [Link]

-

Bolognesi, M. L., Bixel, M. G., Marucci, G., Bartolini, M., Krauss, M., Angeli, P., Antonello, A., Rosini, M., Tumiatti, V., Hucho, F., & Melchiorre, C. (2002). Structure-activity relationships of this compound-related polyamines as muscular nicotinic receptor noncompetitive antagonists. 3. Effect of inserting the tetraamine backbone into a macrocyclic structure. Journal of Medicinal Chemistry, 45(15), 3286-3295. [Link]

-

Marucci, G., Rosini, M., Budriesi, R., Spampinato, S., Chiarini, A., Minarini, A., Tumiatti, V., & Melchiorre, C. (2003). Structure-activity relationships of this compound-related polyamines as muscarinic antagonist: effect of replacing the inner polymethylene chain with cyclic moieties. Bioorganic & Medicinal Chemistry, 11(10), 2239-2250. [Link]

-

Jakubík, J., Zimčík, P., Randáková, A., Fuksová, K., El-Fakahany, E. E., & Doležal, V. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular Pharmacology, 86(1), 180–192. [Link]

-

Rosini, M., Bixel, M. G., Marucci, G., Budriesi, R., Krauss, M., Bolognesi, M. L., Minarini, A., Tumiatti, V., Hucho, F., & Melchiorre, C. (2002). Structure-activity relationships of this compound-related polyamines as muscular nicotinic receptor noncompetitive antagonists. 2. Role of polymethylene chain lengths separating amine functions and of substituents on the terminal nitrogen atoms. Journal of Medicinal Chemistry, 45(9), 1860-1878. [Link]

-

Melchiorre, C., Angeli, P., Gualtieri, F., Minarini, A., Rosini, M., Spampinato, S., & Tumiatti, V. (1994). Design, synthesis, and biological activity of this compound-related tetraamines bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][11][12] benzodiazepin-6-one moiety: structural requirements for optimum occupancy of muscarinic receptor subtypes as revealed by symmetrical and unsymmetrical polyamines. Journal of Medicinal Chemistry, 37(20), 3363–3372. [Link]

-

Melchiorre, C., Bolognesi, M. L., Budriesi, R., Ghelardini, C., Chiarini, A., Minarini, A., Rosini, M., Tumiatti, V., & Wade, E. J. (2001). Design, synthesis, and biological activity of this compound-related polyamines as putative G(i) protein activators. Journal of Medicinal Chemistry, 44(24), 4035–4038. [Link]

-

Melchiorre, C., Angeli, P., Gualtieri, F., Minarini, A., Rosini, M., Spampinato, S., & Tumiatti, V. (1994). Synthesis and biological activity of some this compound-related tetraamines bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][11][12]benzodiazepin-6-one moiety as antimuscarinics: a second generation of highly selective M2 muscarinic receptor antagonists. Journal of Medicinal Chemistry, 37(15), 2433-2435. [Link]

-

Jakubík, J., Zimčík, P., Randáková, A., Fuksová, K., El-Fakahany, E. E., & Doležal, V. (2014). Molecular Mechanisms of this compound Binding and Selectivity at Muscarinic Acetylcholine Receptors. ResearchGate. [Link]

-

Melchiorre, C., Cassinelli, A., & Gualtieri, F. (1990). Structure-activity relationships among this compound-related polymethylenetetramines. Chain length and substituent effects on M-2 muscarinic receptor blocking activity. Journal of Medicinal Chemistry, 33(2), 591-596. [Link]

-

Wikipedia. (n.d.). This compound. In Wikipedia. Retrieved January 22, 2026. [Link]

-

Melchiorre, C. (1989). Polymethylene tetraamines as muscarinic receptor probes. Trends in Pharmacological Sciences, 10, 55-59. [Link]

-

Melchiorre, C., Bolognesi, M. L., Budriesi, R., Ghelardini, C., Chiarini, A., Minarini, A., Rosini, M., Tumiatti, V., & Wade, E. J. (2001). Design, synthesis, and biological activity of this compound-related polyamines as putative G(i) protein activators. Semantic Scholar. [Link]

-

Melchiorre, C., Angeli, P., Lambrecht, G., Mutschler, E., Picchio, M. T., & Wess, J. (1987). Differential blockade of muscarinic receptor subtypes by polymethylene tetraamines. Novel class of selective antagonists of cardiac M-2 muscarinic receptors. Journal of Medicinal Chemistry, 30(11), 2105–2110. [Link]

-

Michel, A. D., & Whiting, R. L. (1988). This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies. European Journal of Pharmacology, 145(3), 305-311. [Link]

-

Avissar, S., Egozi, Y., & Sokolovsky, M. (1994). This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle. Biochemical Pharmacology, 48(1), 129-135. [Link]

-

Melchiorre, C., Angeli, P., Lambrecht, G., Mutschler, E., Picchio, M. T., & Wess, J. (1987). Differential blockade of muscarinic receptor subtypes by polymethylene tetraamines. Novel class of selective antagonists of cardiac M-2 muscarinic receptors. Journal of Medicinal Chemistry, 30(11), 2105-2110. [Link]

-

Michel, A. D., & Whiting, R. L. (1988). This compound reveals heterogeneity of M2 muscarinic receptors in longitudinal ileal smooth muscle membranes. European Journal of Pharmacology, 145(3), 305–311. [Link]

-

Melchiorre, C., Bolognesi, M. L., Budriesi, R., Ghelardini, C., Chiarini, A., Minarini, A., Rosini, M., Tumiatti, V., & Wade, E. J. (2001). Design, synthesis, and biological activity of this compound-related polyamines as putative G(i) protein activators. Journal of Medicinal Chemistry, 44(24), 4035-4038. [Link]

-

Wess, J., Lambrecht, G., Mutschler, E., & Melchiorre, C. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(3), 246–249. [Link]

-

Jakubík, J., Zimčík, P., Randáková, A., Fuksová, K., El-Fakahany, E. E., & Doležal, V. (2014). Structures of this compound and its precursors. ResearchGate. [Link]

-

Melchiorre, C., Minarini, A., Rosini, M., Spampinato, S., & Tumiatti, V. (1996). The design of novel this compound-related tetraamines as muscarinic receptor subtype selective antagonists. Bioorganic & Medicinal Chemistry Letters, 6(15), 1751-1756. [Link]nih.gov/8766465/)

Sources

- 1. Differential blockade of muscarinic receptor subtypes by polymethylene tetraamines. Novel class of selective antagonists of cardiac M-2 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Structure-activity relationships of this compound-related polyamines as muscarinic antagonist: effect of replacing the inner polymethylene chain with cyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of this compound-related polyamines as muscular nicotinic receptor noncompetitive antagonists. 2. Role of polymethylene chain lengths separating amine functions and of substituents on the terminal nitrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cris.unibo.it [cris.unibo.it]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Design, synthesis, and biological activity of this compound-related polyamines as putative G(i) protein activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polymethylene tetraamines as muscarinic receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological activity of this compound-related tetraamines bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][1,4] benzodiazepin-6-one moiety: structural requirements for optimum occupancy of muscarinic receptor subtypes as revealed by symmetrical and unsymmetrical polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The design of novel this compound-related tetraamines as muscarinic receptor subtype selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methoctramine: A Deep Dive into the Quintessential M2-Selective Muscarinic Receptor Antagonist

This technical guide provides a comprehensive overview of Methoctramine, a cornerstone pharmacological tool for researchers in the fields of pharmacology, neuroscience, and drug development. We will explore its discovery, delve into its chemical synthesis, elucidate its mechanism of action, and detail the experimental protocols used for its characterization, offering insights born from extensive field experience.

Introduction: The Dawn of M2 Selectivity

The landscape of cholinergic research was significantly advanced by the discovery of this compound. Prior to its emergence, the pharmacological dissection of muscarinic acetylcholine receptor subtypes was hampered by a lack of selective antagonists. This compound, a polymethylene tetraamine, was the first compound to exhibit a remarkable and potent selectivity for the M2 muscarinic receptor, found predominantly in the heart and on presynaptic nerve terminals.[1][2] This breakthrough provided an invaluable tool to unravel the physiological and pathological roles of the M2 receptor subtype.

This compound, with the IUPAC name N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl]-1,8-octanediamine, is a symmetrical molecule characterized by a long, flexible polymethylene chain interspersed with four amine groups.[1] This unique structure is pivotal to its high-affinity binding and selectivity, a concept we will explore further in the structure-activity relationship section.

The Genesis of a Selective Antagonist: Discovery and Synthesis

The development of this compound was a triumph of rational drug design, spearheaded by the pioneering work of Carlo Melchiorre and his research group. Their systematic exploration of polymethylene tetraamines as muscarinic receptor ligands led to the identification of this highly selective antagonist.[2][3] The core insight was that the distance and orientation of the amine functionalities within the flexible chain were critical determinants of receptor subtype selectivity.

A Generalized Synthetic Approach

While the seminal papers from Melchiorre's group provide the most authoritative account, a general and robust synthetic strategy for this compound and related polyamines involves a multi-step process.[3][4] The synthesis of such long-chain polyamines often relies on the reductive amination of appropriate aldehydes with diamine precursors.

A plausible synthetic route, based on the synthesis of analogous compounds, is outlined below. This should be considered a conceptual framework, and for precise, validated protocols, direct consultation of the primary literature is imperative.

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocol: A Generalized Reductive Amination Step

The following is a generalized protocol for the reductive amination step, a key transformation in the synthesis of this compound and its analogs. This is for illustrative purposes and requires optimization for specific substrates and scales.

-

Imine Formation: To a solution of the diamine intermediate (e.g., N,N'-bis(6-aminohexyl)-1,8-octanediamine) in a suitable solvent such as methanol, add 2 molar equivalents of 2-methoxybenzaldehyde. The reaction mixture is stirred at room temperature for several hours to facilitate the formation of the corresponding di-imine.

-

Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent, such as sodium borohydride, is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in an appropriate organic solvent and washed with water and brine. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound free base.

-

Salt Formation: For improved stability and solubility in aqueous solutions, the free base is often converted to its hydrochloride salt. This is typically achieved by dissolving the free base in a suitable solvent and treating it with a stoichiometric amount of hydrochloric acid.[5] The resulting precipitate is then collected by filtration and dried.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl]-1,8-octanediamine | [1] |

| Molecular Formula | C36H62N4O2 | [1] |

| Molar Mass | 582.918 g/mol | [1] |

| Solubility in Water | 20 g/L (20 °C) | [1] |

| CAS Number | 104807-46-7 | [1] |

Mechanism of Action: Unraveling M2 Receptor Antagonism

This compound exerts its pharmacological effects through competitive antagonism of the M2 muscarinic acetylcholine receptor.[1] At higher concentrations, allosteric properties have also been described.[1] The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.

The M2 Receptor Signaling Cascade

Upon activation by acetylcholine, the M2 receptor initiates a signaling cascade that leads to various cellular responses, most notably a decrease in heart rate.[1] this compound, by blocking the binding of acetylcholine, prevents the initiation of this cascade.

Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.

As depicted in the diagram, the binding of acetylcholine to the M2 receptor leads to the dissociation of the heterotrimeric Gi/o protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane. In cardiac pacemaker cells, this hyperpolarization slows the rate of depolarization, resulting in a decreased heart rate.[1] this compound's antagonism of the M2 receptor prevents these downstream effects.

Pharmacological Profile: A Quantitative Perspective

The defining characteristic of this compound is its high selectivity for the M2 muscarinic receptor subtype over other muscarinic subtypes (M1, M3, M4, and M5). This selectivity has been quantified in numerous studies using radioligand binding assays and functional assays.

| Receptor Subtype | pKi / pA2 Value | Assay Type | Tissue/Cell Line | Reference |

| M2 | 7.74 - 7.93 | Functional (pA2) | Guinea pig atria | [2] |

| M2 | ~8.0 | Binding (pKi) | Rat heart | [6] |

| M1 | ~6.8 | Binding (pKi) | Rat cerebral cortex | [6] |

| M3 | 5.81 - 6.20 | Functional (pA2) | Guinea pig ileum | [2] |

| M3 | ~5.8 | Binding (pKi) | Rat submandibular gland | [6] |

pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

The data clearly illustrate this compound's significantly higher affinity for the M2 receptor. This selectivity, often exceeding 100-fold compared to the M3 receptor, is the cornerstone of its utility as a pharmacological tool.[2][7]

Experimental Characterization: Validated Protocols

The pharmacological properties of this compound have been extensively characterized using a variety of in vitro and in vivo experimental models. Here, we provide an overview of two fundamental in vitro assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor.

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue rich in M2 receptors (e.g., rat heart) in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay assesses the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.

Step-by-Step Methodology:

-

Cell Culture: Use a cell line stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 cells).[8]

-

Cell Stimulation: Pre-incubate the cells with varying concentrations of this compound. Then, stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., acetylcholine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).[8]

-

cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF).[8][9]

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a concentration-response curve. From this curve, the IC50 value for the inhibition of the agonist response can be determined.

Applications and Future Perspectives

The high M2 selectivity of this compound has made it an indispensable tool in cholinergic research. It has been instrumental in:

-

Characterizing the physiological roles of M2 receptors in the cardiovascular, respiratory, and central nervous systems.[1][10][11]

-

Differentiating between muscarinic receptor subtypes in various tissues and cell types.[6][7]

-

Investigating the therapeutic potential of M2 receptor antagonists for conditions such as bradycardia and asthma.[1][12]

The structure-activity relationship studies on this compound and its analogs have provided valuable insights for the design of new, even more selective and potent muscarinic receptor ligands.[3] While this compound itself is primarily a research tool, the knowledge gleaned from its study continues to inform the development of novel therapeutics targeting the muscarinic cholinergic system.

Conclusion

This compound stands as a landmark molecule in pharmacology. Its discovery ushered in an era of subtype-selective targeting of muscarinic receptors, profoundly advancing our understanding of the cholinergic system. This guide has provided a detailed technical overview of its discovery, synthesis, mechanism of action, and experimental characterization, underscoring its enduring importance for researchers and drug development professionals. The principles learned from this compound continue to guide the quest for more refined and effective modulators of G-protein coupled receptors.

References

-

PubChem. This compound tetrahydrochloride. National Center for Biotechnology Information. [Link]

-

Eurofins Discovery. M2 Human Acetylcholine (Muscarinic) GPCR Cell Based Antagonist cAMP LeadHunter Assay - FR. [Link]

-

Wikipedia. This compound. [Link]

-

Scilit. Synthesis and biological activity of some this compound-related tetraamines bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][5][13]benzodiazepin-6-one moiety as antimuscarinics: a second generation of highly selective M2 muscarinic receptor antagonists. [Link]

-

Melchiorre, C., Angeli, P., Lambrecht, G., Mutschler, E., Picchio, M. T., & Wess, J. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. European journal of pharmacology, 144(2), 117–124. [Link]

-

Melchiorre, C., Minarini, A., Bolognesi, M. L., Budriesi, R., Canossa, M., Chiarini, A., Spampinato, S., & Tumiatti, V. (1994). Design, synthesis, and biological activity of this compound-related tetraamines bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][5][13]benzodiazepin-6-one moiety: structural requirements for optimum occupancy of muscarinic receptor subtypes as revealed by symmetrical and unsymmetrical polyamines. Journal of medicinal chemistry, 37(20), 3363–3372. [Link]

-

Jaiswal, N., & Nose, M. (1991). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. European journal of pharmacology, 192(1), 63–70. [Link]

-

Melchiorre, C., Bolognesi, M. L., Budriesi, R., Ghelardini, C., Chiarini, A., Minarini, A., Rosini, M., Tumiatti, V., & Wade, E. J. (2001). Design, Synthesis, and Biological Activity of this compound-Related Polyamines as Putative Gi Protein Activators. Journal of medicinal chemistry, 44(23), 4035–4038. [Link]

-

Melchiorre, C., Bolognesi, M. L., Chiarini, A., Minarini, A., & Spampinato, S. (1993). Synthesis and biological activity of some this compound-related tetraamines bearing a 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][5][13]-benzodiazepin-6-one moiety as antimuscarinics: a second generation of highly selective M2 muscarinic receptor antagonists. ChEMBL. [Link]

-

Jakubík, J., El-Fakahany, E. E., & Doležal, V. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular pharmacology, 86(3), 321–332. [Link]

-

Wess, J., Angeli, P., Melchiorre, C., Moser, U., Mutschler, E., & Lambrecht, G. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's archives of pharmacology, 338(3), 246–249. [Link]

-

Anwar-ul, S. H., & Gilani, A. H. (1990). Functional and binding studies with muscarinic M2-subtype selective antagonists. The Journal of pharmacy and pharmacology, 42(9), 650–653. [Link]

-

Doods, H. N., Mathy, M. J., Davidesko, D., van Charldorp, K. J., de Jonge, A., & van Zwieten, P. A. (1988). This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies. European journal of pharmacology, 145(1), 61–66. [Link]

-

Jakubík, J., Machová, E., BPOP, L., & Doležal, V. (2019). Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors. British Journal of Pharmacology, 176(12), 2073–2087. [Link]

-

Minarini, A., Bolognesi, M. L., Budriesi, R., Canossa, M., Chiarini, A., Spampinato, S., & Melchiorre, C. (1994). Design, Synthesis, and Biological Activity of this compound-Related Tetraamines Bearing a 11-Acetyl-5,11-dihydro-6H-pyrido[2,3-b][5][13]benzodiazepin-6-one Moiety: Structural Requirements for Optimum Occupancy of Muscarinic Receptor Subtypes As Revealed by Symmetrical and Unsymmetrical Polyamines. Journal of Medicinal Chemistry, 37(20), 3363-3372. [Link]

-

González-Maeso, J., et al. (2015). Synthesis of N-(halogenated) benzyl analogs of superpotent serotonin ligands. ResearchGate. [Link]

-

Van Charldorp, K. J., Davidesko, D., & Van Zwieten, P. A. (1988). Selectivity of this compound for muscarinic receptors in porcine cerebral arteries. European journal of pharmacology, 150(1-2), 197–199. [Link]

-

Scheeren, J. R., et al. (2018). Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. Beilstein Journal of Organic Chemistry, 14, 1489-1494. [Link]

-

Sar, A., Lindeman, S., & Donaldson, W. A. (2010). De novo synthesis of polyhydroxyl aminocyclohexanes. Organic & biomolecular chemistry, 8(17), 3908–3917. [Link]

-

Scheeren, J. R., et al. (2018). Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. PMC. [Link]

- Gudasheva, T. A., et al. (2016). Dipeptide mimetics of NGF and BDNF neurotrophins.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological activity of this compound-related tetraamines bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][1,4] benzodiazepin-6-one moiety: structural requirements for optimum occupancy of muscarinic receptor subtypes as revealed by symmetrical and unsymmetrical polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cris.unibo.it [cris.unibo.it]

- 5. This compound | C36H66Cl4N4O2 | CID 107759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selectivity of this compound for muscarinic receptors in porcine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Synthesis and biological activity of some this compound-related tetraamines bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one moiety as antimuscarinics: a second generation of highly selective M2 muscarinic receptor antagonists | Scilit [scilit.com]

The Pharmacological Profile of Methoctramine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the pharmacological properties of methoctramine, a key antagonist of muscarinic acetylcholine receptors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in experimental settings.

Introduction: Understanding this compound's Significance

This compound is a polymethylene tetraamine that has carved a niche in pharmacology as a potent and selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR).[1] Its cardioselectivity has made it an invaluable tool for dissecting the physiological and pathological roles of the M2 receptor subtype, particularly in cardiovascular and respiratory research.[2][3] While it has been investigated for potential therapeutic applications, such as in bradycardia, its primary role remains in research, where it helps to elucidate the complex signaling pathways of the cholinergic system.[1]

This guide will delve into the molecular interactions, functional effects, and experimental considerations of this compound, providing a comprehensive resource for its application in the laboratory.

Chemical and Physical Properties

A clear understanding of this compound's chemical identity is fundamental to its correct handling and application in experimental protocols.

-

IUPAC Name: N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl]-1,8-octanediamine[1]

-

Molecular Formula: C36H62N4O2[1]

-

Molar Mass: 582.918 g·mol−1[1]

-

Formulations: Commonly available as a tetrahydrochloride salt (C36H66Cl4N4O2), which enhances its solubility in aqueous solutions.[4]

Pharmacodynamics: The Core of this compound's Action

The pharmacological effects of this compound are defined by its interaction with muscarinic receptors, demonstrating a distinct selectivity profile and a complex mechanism of action.

Mechanism of Action: Competitive Antagonism and Allosterism

This compound functions primarily as a competitive antagonist at muscarinic receptors. This means it binds to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing receptor activation.[1] This competitive nature is crucial for experimental design, as the degree of inhibition by this compound can be surmounted by increasing concentrations of an agonist.

Interestingly, at higher concentrations, this compound exhibits allosteric properties .[1][5] This dual interaction involves not only the orthosteric (agonist-binding) site but also a secondary, allosteric site on the receptor. This allosteric binding can modulate the affinity of the orthosteric site for other ligands.[5] This characteristic is particularly important to consider in dose-response studies, as it can lead to complex pharmacological effects.

Receptor Selectivity: A Preference for M2

The defining feature of this compound is its high selectivity for the M2 muscarinic receptor subtype over other subtypes (M1, M3, M4, and M5).[1] The M2 receptors are predominantly found in the heart, presynaptic nerve terminals, and smooth muscle.[6] This selectivity is the basis for its cardioselective effects.[2]

The table below summarizes the binding affinities of this compound for the different muscarinic receptor subtypes, highlighting its M2 preference.

| Muscarinic Receptor Subtype | Affinity Constant (Ki in nM) |

| M1 | 50 |

| M2 | 13.2 |

| M3 | 214 |

| M4 | 31.6 |

| M5 | 135 |

| (Data sourced from experiments in Chinese hamster ovary cells)[1] |

This selectivity profile is critical for designing experiments aimed at isolating the function of the M2 receptor. However, it is important to note that at higher concentrations, this compound can lose its selectivity and interact with other muscarinic receptor subtypes, as well as nicotinic acetylcholine receptors.[7]

Signaling Pathways: Interrupting the Gαi/o Cascade

M2 and M4 muscarinic receptors are coupled to inhibitory G proteins, specifically of the Gαi/o family.[6] Upon activation by an agonist like acetylcholine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] By acting as an antagonist, this compound blocks this signaling cascade.

Below is a diagram illustrating the M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Caption: M2 receptor signaling and this compound's point of inhibition.

Functional Effects Across Physiological Systems

The M2-selective antagonism of this compound translates into distinct functional effects in various tissues and organ systems.

Cardiovascular System: The Basis of Cardioselectivity

In the heart, activation of M2 receptors by acetylcholine leads to a negative chronotropic (decreased heart rate) and inotropic (decreased force of contraction) effect.[1] this compound, by blocking these receptors, can inhibit agonist-induced bradycardia.[2] This makes it a valuable tool for studying cardiac electrophysiology and autonomic control of the heart. For instance, in anesthetized rats, this compound has been shown to strongly inhibit methacholine- and muscarine-induced bradycardia.[2]

Respiratory System: Modulating Airway Smooth Muscle

In the airways, presynaptic M2 receptors act as autoreceptors, inhibiting the release of acetylcholine from vagal nerve endings.[7] By blocking these autoreceptors, this compound can enhance vagally-induced bronchoconstriction at low concentrations.[7] However, at higher concentrations (≥10 μM), it can block postsynaptic M3 receptors on airway smooth muscle, leading to a reduction in contraction.[7] This dual effect highlights the importance of careful dose selection in respiratory pharmacology studies.

Other Systems

-

Urinary System: this compound has been shown to reduce bladder contractions, suggesting a role for M2 receptors in bladder function.[1]

-

Central Nervous System: Studies have investigated the role of M2 receptors in various central processes, including sleep-wake cycles and cognition.[8]

Pharmacokinetics: A Brief Overview

Information on the detailed pharmacokinetics of this compound (absorption, distribution, metabolism, and excretion) is not extensively documented in publicly available literature. Its primary use as a research tool, often administered directly to isolated tissues or via specific routes in animal models (e.g., intravenous or intracerebroventricularly), means that comprehensive pharmacokinetic profiling, as would be required for a therapeutic drug, is less common.[2][8][9] Researchers should be aware that the in vivo effects will be influenced by the route of administration and the specific experimental model.

Experimental Protocols and Methodologies

The utility of this compound as a research tool is best realized through its application in well-defined experimental protocols.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are essential for determining the affinity (Ki) of this compound for different muscarinic receptor subtypes. This is typically achieved through competition binding experiments.

Principle: A radiolabeled antagonist with known affinity for the receptor (e.g., [3H]N-methylscopolamine) is incubated with a tissue or cell membrane preparation expressing the receptor of interest. Increasing concentrations of unlabeled this compound are then added to compete for binding with the radioligand. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this is used to calculate the Ki value.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Quantification: Wash the filters with ice-cold assay buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assays: Assessing Antagonistic Potency

Functional assays measure the ability of this compound to inhibit the physiological response induced by a muscarinic agonist.

Example: Isolated Guinea Pig Atria for M2 Receptor Antagonism

Principle: The negative chronotropic effect of a muscarinic agonist (e.g., carbachol) on the spontaneous beating rate of isolated guinea pig atria is measured in the absence and presence of increasing concentrations of this compound. The rightward shift of the agonist concentration-response curve in the presence of this compound is used to calculate the pA2 value, a measure of antagonist potency.

Step-by-Step Methodology:

-

Tissue Preparation: Euthanize a guinea pig and dissect out the heart. Isolate the atria and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.

-

Equilibration: Allow the atria to equilibrate for a period (e.g., 60 minutes) until a stable spontaneous beating rate is achieved. The heart rate is recorded using a force-displacement transducer connected to a data acquisition system.

-

Control Agonist Response: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish the baseline response.

-

Antagonist Incubation: Wash out the agonist and allow the atria to return to their baseline rate. Introduce a known concentration of this compound into the organ bath and incubate for a specific period (e.g., 30-60 minutes).

-

Agonist Response in the Presence of Antagonist: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.

-

Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with increasing concentrations of this compound.

-

Data Analysis: Plot the agonist concentration-response curves in the absence and presence of different concentrations of this compound. Perform a Schild analysis to determine the pA2 value.

Conclusion: this compound as a Precision Tool

This compound remains a cornerstone pharmacological tool for the investigation of M2 muscarinic receptor function. Its high selectivity, when used at appropriate concentrations, allows for the precise dissection of M2-mediated signaling pathways in a variety of physiological and pathological contexts. A thorough understanding of its pharmacodynamic profile, including its competitive and allosteric mechanisms of action, is paramount for the design of robust and interpretable experiments. This guide provides the foundational knowledge and methodological framework to empower researchers to effectively utilize this compound in their scientific inquiries.

References

-

Jaiswal N, et al. (1991). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. European Journal of Pharmacology, 192(1):63-70. [Link]

-

A new era of muscarinic acetylcholine receptor modulators in neurological diseases, cancer and drug abuse. (2023). MDPI. [Link]

-

This compound. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Watson N, et al. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British Journal of Pharmacology, 105(1):107-12. [Link]

-

This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. (1991). PubMed. [Link]

-

Jakubík J, et al. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular Pharmacology, 86(2):180-92. [Link]

-

This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle. (1994). PubMed. [Link]

-

Massi M, et al. (1989). This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat. European Journal of Pharmacology, 163(2-3):387-91. [Link]

-

Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. (1992). PMC - NIH. [Link]

-

This compound | C36H66Cl4N4O2. (n.d.). PubChem - NIH. Retrieved January 22, 2026, from [Link]

-

Imeri L, et al. (1994). Differential effects of M2 and M3 muscarinic antagonists on the sleep-wake cycle. Neuroreport, 5(18):2622-4. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C36H66Cl4N4O2 | CID 107759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of M2 and M3 muscarinic antagonists on the sleep-wake cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoctramine's Selectivity for Muscarinic Receptor Subtypes: A Technical Guide

This guide provides an in-depth technical examination of methoctramine's selectivity for the five muscarinic acetylcholine receptor subtypes (M1-M5). Designed for researchers, scientists, and professionals in drug development, this document elucidates the pharmacological profile of this compound, the experimental methodologies used to characterize its selectivity, and the molecular determinants of its receptor preference.

Introduction: The Significance of Muscarinic Subtype Selectivity